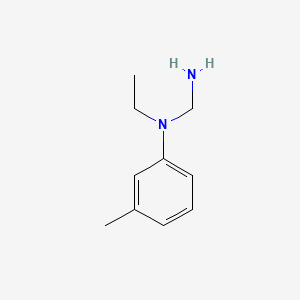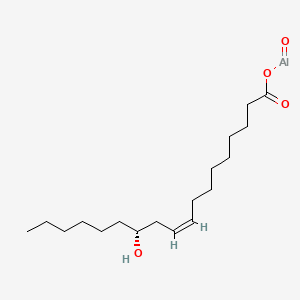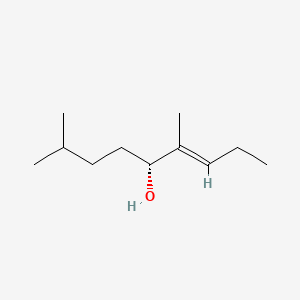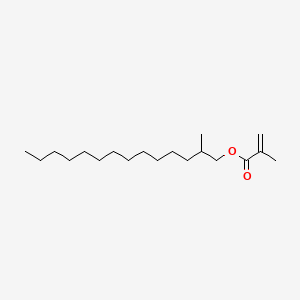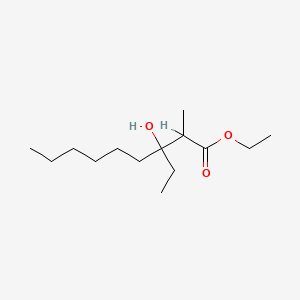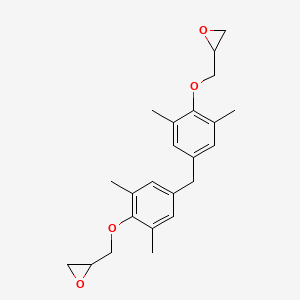
Oxirane, 2,2'-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- is a chemical compound with the molecular formula C23H28O4. It is also known by other names such as Bisphenol F diglycidyl ether and para-para-BFDGE . This compound is characterized by its complex structure, which includes two oxirane (epoxy) groups connected by a methylene bridge to a bisphenol F core.
Preparation Methods
The synthesis of Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product. Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: It can undergo polymerization reactions, particularly with isocyanates, to form polyurethanes.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane rings are replaced by other functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols) . Major products formed from these reactions include glycidyl ethers, polyurethanes, and various substituted derivatives .
Scientific Research Applications
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- primarily involves the reactivity of its oxirane rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates . This reactivity is exploited in its use as a cross-linking agent in polymer chemistry and as a reactive intermediate in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Oxirane, 2,2’-(methylenebis((2,6-dimethyl-4,1-phenylene)oxymethylene))bis- is similar to other bisphenol-based epoxy compounds such as Bisphenol A diglycidyl ether (BADGE) and Bisphenol S diglycidyl ether (BFDGE) . it is unique in its structural configuration, which imparts distinct physical and chemical properties. For example, it has a higher thermal stability and different reactivity patterns compared to BADGE and BFDGE .
Similar compounds include:
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol S diglycidyl ether (BFDGE)
- Bisphenol F diglycidyl ether (BFDGE)
These compounds share similar core structures but differ in their substituents and overall reactivity .
Properties
CAS No. |
93705-66-9 |
|---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[[4-[[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]-2,6-dimethylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H28O4/c1-14-5-18(6-15(2)22(14)26-12-20-10-24-20)9-19-7-16(3)23(17(4)8-19)27-13-21-11-25-21/h5-8,20-21H,9-13H2,1-4H3 |
InChI Key |
DYCOQZIBHVOFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)CC3=CC(=C(C(=C3)C)OCC4CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


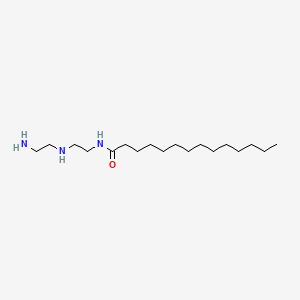
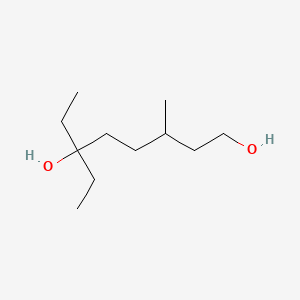
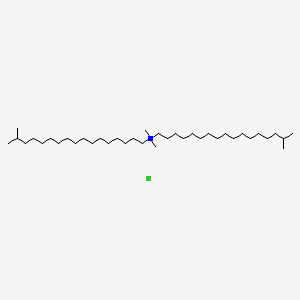

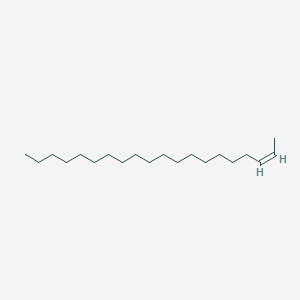

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
